molecular formula C28H33N3O3 B2762724 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-dimethoxybenzamide CAS No. 946287-56-5

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-dimethoxybenzamide

Cat. No.: B2762724
CAS No.: 946287-56-5
M. Wt: 459.59
InChI Key: MVTYODTZSOZUFP-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a dihydroisoquinoline moiety, a dimethylaminophenyl group, and a dimethoxybenzamide structure. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Attachment of the dimethylaminophenyl group: This step might involve a nucleophilic substitution reaction where a halogenated precursor reacts with a dimethylamine.

    Coupling with the dimethoxybenzamide: This final step could involve an amide coupling reaction using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline to tetrahydroisoquinoline.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated precursors and nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-dimethoxybenzamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The dihydroisoquinoline moiety may interact with neurotransmitter receptors, while the benzamide structure could inhibit certain enzymes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,4-dimethoxybenzamide
  • N-(2-(4-(dimethylamino)phenyl)ethyl)-2,4-dimethoxybenzamide

Uniqueness

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-dimethoxybenzamide is unique due to the combination of its structural features, which may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O3/c1-30(2)23-11-9-21(10-12-23)26(31-16-15-20-7-5-6-8-22(20)19-31)18-29-28(32)25-14-13-24(33-3)17-27(25)34-4/h5-14,17,26H,15-16,18-19H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTYODTZSOZUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)OC)OC)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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